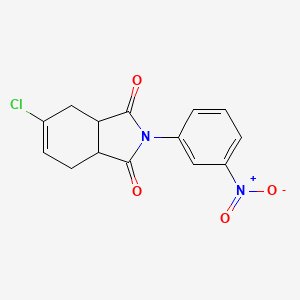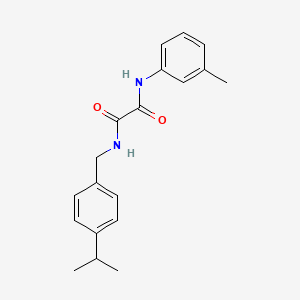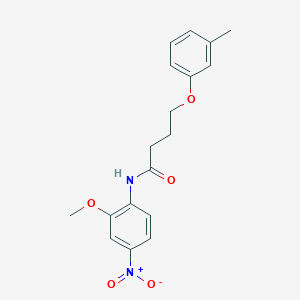
5-chloro-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, commonly known as CNQX, is a competitive antagonist of the glutamate receptor. It is a synthetic compound that is widely used in scientific research to study the role of glutamate receptors in the central nervous system.
Mecanismo De Acción
CNQX acts as a competitive antagonist of the AMPA subtype of glutamate receptors by binding to the receptor site and preventing glutamate from binding. This results in the inhibition of fast synaptic transmission and synaptic plasticity.
Biochemical and Physiological Effects
CNQX has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit long-term potentiation, which is a form of synaptic plasticity that is thought to underlie learning and memory. It has also been shown to protect against glutamate-induced excitotoxicity, which is a pathological process that is involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CNQX in lab experiments is its selectivity for the AMPA subtype of glutamate receptors. This allows researchers to study the specific role of these receptors in physiological and pathological processes. However, one limitation of using CNQX is that it is not selective for all subtypes of AMPA receptors, and it can also bind to kainate receptors, which are involved in slow synaptic transmission.
Direcciones Futuras
There are several future directions for the use of CNQX in scientific research. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CNQX has been shown to protect against glutamate-induced excitotoxicity, and further research could explore its potential as a therapeutic agent for these diseases. Another area of interest is the role of AMPA receptors in synaptic plasticity and learning and memory. CNQX has been shown to inhibit long-term potentiation, but further research could explore its effects on other forms of synaptic plasticity and cognitive processes.
Métodos De Síntesis
CNQX is synthesized by reacting 3-nitrobenzaldehyde with cyclohexanone in the presence of ammonium acetate to form 3-nitrophenylcyclohexanone. The product is then reacted with chloroacetyl chloride in the presence of triethylamine to form 5-chloro-2-(3-nitrophenyl)cyclohexanone. The final step involves reacting 5-chloro-2-(3-nitrophenyl)cyclohexanone with phthalic anhydride in the presence of acetic anhydride to form CNQX.
Aplicaciones Científicas De Investigación
CNQX is widely used in scientific research to study the role of glutamate receptors in the central nervous system. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in a wide range of physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases. CNQX is a selective antagonist of the AMPA subtype of glutamate receptors, which are involved in fast synaptic transmission and synaptic plasticity.
Propiedades
IUPAC Name |
5-chloro-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-8-4-5-11-12(6-8)14(19)16(13(11)18)9-2-1-3-10(7-9)17(20)21/h1-4,7,11-12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOLYOHVBVYDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC2C1C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4988639.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B4988646.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B4988654.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B4988655.png)
![2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4988663.png)
![4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline](/img/structure/B4988674.png)
![2-ethoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B4988679.png)
![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4988685.png)
![ethyl 4-[4-(allyloxy)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4988699.png)



![N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B4988734.png)